![molecular formula C11H13NO3 B2809276 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one CAS No. 134580-97-5](/img/structure/B2809276.png)

5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

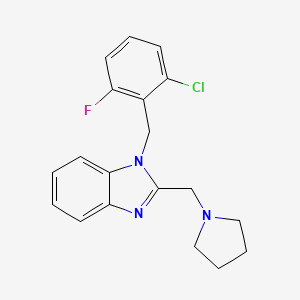

“5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” is a chemical compound . It is an α-substituted acetone . It undergoes direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diasteroisomer .

Synthesis Analysis

The synthesis of “this compound” involves a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO3 . Its average mass is 207.226 Da and its monoisotopic mass is 207.089539 Da .Wissenschaftliche Forschungsanwendungen

Novel Desaturase Inhibitors

The compound 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one and its derivatives have been explored as potential Δ-5 desaturase (D5D) inhibitors. A study by Fujimoto et al. (2017) focused on the 1,3-oxazolidin-2-one scaffold, leading to the discovery of derivatives with potent in vitro activity, excellent D5D binding affinity, and high oral bioavailability. This research suggests its potential in treating conditions related to D5D enzyme activity, such as metabolic disorders (Fujimoto et al., 2017).

Precursors of cis-2-Amino Alcohols

Chernysheva et al. (2003, 2004) reported the use of 5-methyl-5-(4-methyl-3-pentenyl)-4-methylene-1,3-dioxolan-2-one in reactions with primary amines. These reactions produce 4-hydroxy-4-methyloxazolidin-2-ones, which then form 1-oxa-3-azapentalen-2-ones. These compounds serve as precursors for cis-2-amino alcohols, suggesting their utility in synthesizing complex amino alcohol structures (Chernysheva et al., 2003)(Chernysheva et al., 2004).

Synthesis of Chiral Auxiliaries

Cruz and Rivero (2019) demonstrated the synthesis of chiral auxiliaries using 1,3-oxazolidin-2-one derivatives. The study involved protecting these compounds with a benzyl group and optimizing their synthesis on a solid phase, indicating their potential in asymmetric synthesis and chiral molecule production (Cruz & Rivero, 2019).

Electrochemical Synthesis Applications

Feroci et al. (2005) explored the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This approach offers an efficient and environmentally friendly method for synthesizing oxazolidin-2-ones, highlighting their potential in green chemistry (Feroci et al., 2005).

Cleavage Methods

The study by Coe et al. (2003) presented a method for cleaving 1,3-oxazolidin-2- and 5-ones using potassium trimethylsilanolate. This method could be significant in pharmaceutical synthesis where selective cleavage of protective groups is required (Coe et al., 2003).

Zukünftige Richtungen

The future directions for “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” involve its potential use in the early phases of drug discovery . The development of an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes “this compound”, provides a promising method for this purpose .

Eigenschaften

IUPAC Name |

5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11-12-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLIILIYNJEOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2809194.png)

![N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate](/img/structure/B2809196.png)

![methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2809199.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2809202.png)

![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)

![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)

![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)